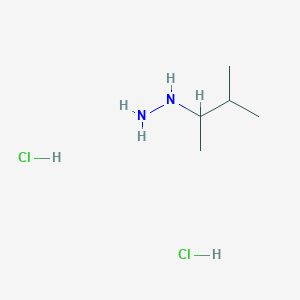
(1,2-Dimethylpropyl)hydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1,2-Dimethylpropyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C5H16Cl2N2 . It has a molecular weight of 175.1 . The compound is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H14N2.2ClH/c1-4(2)5(3)7-6;;/h4-5,7H,6H2,1-3H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 175.1 .科学的研究の応用
Carcinogenic Effects and Cancer Research
The Carcinogenic Potential in Lab Animals
(1,2-Dimethylpropyl)hydrazine dihydrochloride has been identified as a substance with significant carcinogenic effects, particularly in inducing large bowel cancer and other types of cancer in laboratory animals. Research highlights its occurrence both naturally and synthetically, raising concerns over environmental exposure and the need for further investigation into its carcinogenic properties (Tóth, 1977).
Tumorigenesis Studies
Studies have shown that the continuous administration of 1,2-dimethylhydrazine dihydrochloride in drinking water induced angiosarcomas of the blood vessels in Syrian golden hamsters, highlighting its potent carcinogenic effect and the species-dependent nature of its carcinogenicity (Tóth, 1972).
Biochemical and Molecular Aspects of Carcinogenesis
Understanding Colon Carcinogenesis
Research utilizing 1,2-dimethylhydrazine dihydrochloride as a carcinogen in animal models has provided valuable insights into the biochemical, molecular, and histological mechanisms of colon carcinogenesis. This includes the examination of procarcinogen metabolism, the production of reactive oxygen species (ROS), and the DNA alkylation process, which initiates colon cancer development (Venkatachalam et al., 2020).
Applications in Chemical Synthesis
Spectrophotometric Determination
The derivative formation of 1,2-dimethylhydrazine dihydrochloride through reactions with specific compounds allows for its spectrophotometric determination. This application is crucial in analytical chemistry, where it's used for detecting hydrazine in various samples, showcasing its relevance beyond biological implications (George et al., 2008).
Synthesis of Novel Compounds
The chemical structure of this compound facilitates the synthesis of new compounds with potential antioxidant and anti-inflammatory activities. This underscores its utility in pharmaceutical research and development for creating novel therapeutic agents (Bhalgat et al., 2014).
Safety and Hazards
特性
IUPAC Name |
3-methylbutan-2-ylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-4(2)5(3)7-6;;/h4-5,7H,6H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVKYDLWNBZRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
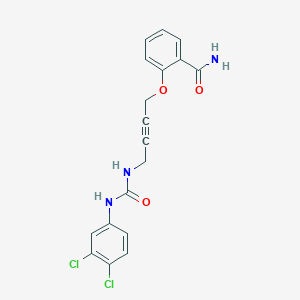
![methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2726408.png)
![2-(2,5-Dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726409.png)
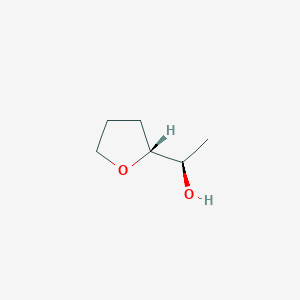

![1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2726412.png)
![1'-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2726413.png)
![3-[(Dimethylamino)methyl]octan-2-one](/img/structure/B2726414.png)
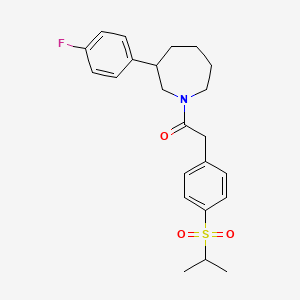
![[(12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetic acid](/img/structure/B2726418.png)
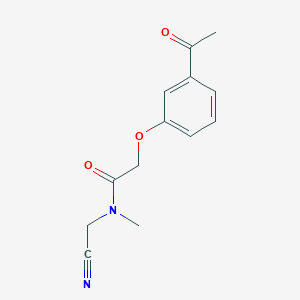
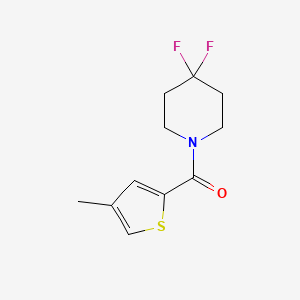
![methyl 4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2726429.png)

